
Decyl isopentyl sulfosuccinate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl isopentyl sulfosuccinate sodium salt is a surfactant widely used in various industries due to its excellent emulsifying, wetting, and dispersing properties. It is a sodium salt of sulfosuccinic acid esterified with decyl and isopentyl alcohols. This compound is known for its ability to reduce surface tension, making it valuable in formulations requiring enhanced spreading and penetration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decyl isopentyl sulfosuccinate sodium salt typically involves the esterification of sulfosuccinic acid with decyl and isopentyl alcohols. The reaction is carried out under controlled conditions to ensure complete esterification. The general steps include:
Esterification: Sulfosuccinic acid is reacted with decyl and isopentyl alcohols in the presence of a catalyst, such as sulfuric acid, at elevated temperatures.
Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized for high yield and purity. Continuous reactors and advanced separation techniques are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Decyl isopentyl sulfosuccinate sodium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ester bonds can hydrolyze, reverting to sulfosuccinic acid and the respective alcohols.
Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents, leading to the formation of sulfonic acids and other oxidized products.
Substitution: The sulfonate group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Sulfosuccinic acid, decyl alcohol, isopentyl alcohol.
Oxidation: Sulfonic acids, oxidized alcohols.
Substitution: Various substituted sulfosuccinates.
Scientific Research Applications
Decyl isopentyl sulfosuccinate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell lysis buffers and as a dispersing agent in biological assays.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Commonly used in detergents, personal care products, and agrochemicals due to its excellent emulsifying properties.
Mechanism of Action
The primary mechanism of action of decyl isopentyl sulfosuccinate sodium salt is its ability to reduce surface tension. This is achieved through the orientation of its hydrophobic and hydrophilic groups at interfaces, which disrupts the cohesive forces between molecules. In biological systems, it can enhance the permeability of cell membranes, facilitating the uptake of various substances.
Comparison with Similar Compounds
Similar Compounds
Dioctyl sodium sulfosuccinate: Another widely used surfactant with similar properties but different alkyl chain lengths.
Sodium dodecyl sulfate: A common surfactant with a longer alkyl chain, often used in laboratory detergents and protein denaturation.
Uniqueness
Decyl isopentyl sulfosuccinate sodium salt is unique due to its specific combination of decyl and isopentyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring moderate hydrophobicity and excellent emulsifying capabilities.
Properties
CAS No. |
72796-95-3 |
|---|---|
Molecular Formula |
C19H35NaO7S |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
sodium;4-decoxy-1-(3-methylbutoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C19H36O7S.Na/c1-4-5-6-7-8-9-10-11-13-25-18(20)15-17(27(22,23)24)19(21)26-14-12-16(2)3;/h16-17H,4-15H2,1-3H3,(H,22,23,24);/q;+1/p-1 |
InChI Key |
CUWYJPMVVMLTBU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCOC(=O)CC(C(=O)OCCC(C)C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Maleoyldioxy)bis[phenylmercury]](/img/structure/B13782870.png)
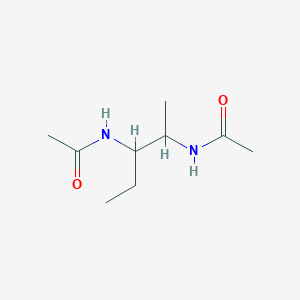


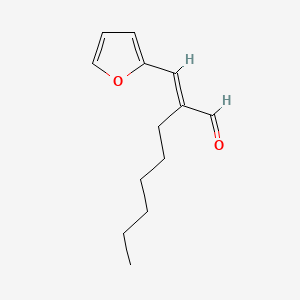
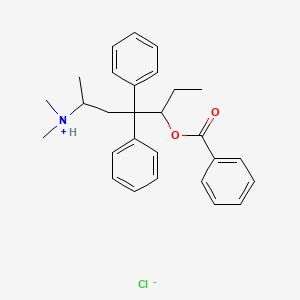

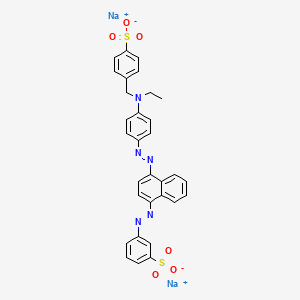

![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)

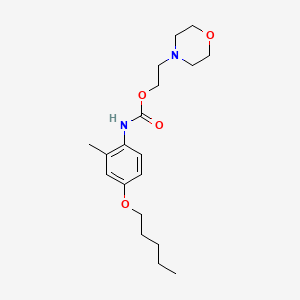

![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)
